molecular formula C15H18N2O4 B112690 (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid CAS No. 500770-81-0

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid

Cat. No.: B112690
CAS No.: 500770-81-0
M. Wt: 290.31 g/mol
InChI Key: QSPUAVCHVGCBGN-LBPRGKRZSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a cyanophenyl group, and a propanoic acid moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-amino-3-(3-cyanophenyl)propanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

    Purification: The product is purified using standard techniques like recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Free Amine: Obtained after Boc deprotection.

    Primary Amine: Resulting from the reduction of the nitrile group.

    Esters and Amides: Formed through esterification and amidation reactions, respectively.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid depends on its specific application. In pharmaceutical research, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The cyanophenyl group can interact with various molecular targets, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(3-cyanophenyl)propanoic acid: Lacks the Boc protecting group.

    (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid: Similar structure but with a different position of the cyanophenyl group.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is unique due to its specific combination of functional groups, which allows for selective reactions and modifications. The presence of the Boc group provides a temporary protection for the amine, facilitating multi-step synthesis processes.

This compound’s versatility and reactivity make it a valuable tool in both academic research and industrial applications.

Properties

IUPAC Name

(3S)-3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPUAVCHVGCBGN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426707
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500770-81-0
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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